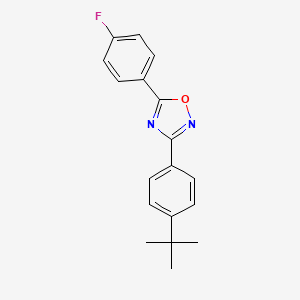
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate has been widely studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. In addition, this compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments is its high potency and specificity. This compound has been shown to exhibit strong activity against various targets, making it a valuable tool for studying the mechanisms of various diseases. However, the main limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the exploration of the potential applications of this compound in agriculture, particularly as a natural pesticide. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in medicine, agriculture, and material science. Its high potency and specificity make it a valuable tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanisms of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate can be achieved through several methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with 6-chloro-7-hydroxy-2-oxo-2H-chromene-4-propionic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Properties
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO5S/c1-3-4-13-9-19(21)24-17-11-18(16(20)10-15(13)17)25-26(22,23)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSZZONCQNSJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)

![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)

![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5168606.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5168610.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5168621.png)
![4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5168636.png)
